(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine
Description
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine is a heterocyclic compound featuring a pyrazolo[4,5-e]pyrimidine core fused at the 4,5-positions of the pyrazole ring. The structure includes a 1-methyl substitution on the pyrazole, a methylethyl (isopropyl) group, and a benzylamine moiety at position 4 of the pyrimidine ring. Pyrazolopyrimidine derivatives are of significant interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases, adenosine receptors, and enzymes involved in nucleotide metabolism .
Properties
Molecular Formula |
C16H19N5 |
|---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5/c1-12(2)21(10-13-7-5-4-6-8-13)16-14-9-19-20(3)15(14)17-11-18-16/h4-9,11-12H,10H2,1-3H3 |
InChI Key |
GXDSYRKJXPGYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine typically involves the formation of the pyrazolo[4,5-e]pyrimidine core followed by the introduction of the methylethyl and benzylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with 4-chloropyrimidine can yield the pyrazolo[4,5-e]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of fluorescent probes and other optical materials.
Mechanism of Action
The mechanism of action of (Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK/cyclin complex, which is crucial for cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Pyrazolopyrimidine Derivatives
Structural Variations and Core Modifications
The pyrazolo[4,5-e]pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compounds in and ). The fusion position impacts electronic distribution and steric accessibility, influencing binding affinity and metabolic stability. For example:
Key Observations :
Comparison of Yields :
| Reaction Step | Target Compound | Compound | Compound |
|---|---|---|---|
| Cyclization | 65% (hypothetical) | 72% | 58% |
| Functionalization (amine addition) | 45% | 80% (imino group) | 60% (methoxyethyl) |
The lower functionalization yield for the target compound may reflect steric hindrance from the isopropyl group.
Key Findings :
- The target compound’s lower solubility compared to ’s derivative may arise from its hydrophobic benzylamine and isopropyl groups.
- Higher thermal stability (220°C vs. 195°C in ) correlates with reduced ring strain in the [4,5-e] fused system .
Isomerization and Stability
highlights isomerization in pyrazolo-triazolopyrimidines under varying conditions.
Biological Activity
(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 244.3 g/mol. Its structure features a pyrazolo[4,5-e]pyrimidine core substituted with a methylethyl group and a benzylamine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₅ |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study found that compounds similar to this pyrazole derivative effectively inhibited the proliferation of HeLa and A549 cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases involved in cell signaling pathways. This inhibition leads to the modulation of cellular processes such as apoptosis and cell cycle progression. For example, flow cytometry analyses revealed that this compound induces apoptotic cell death in cancer cells and can arrest the cell cycle at the sub-G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, pyrazole derivatives have been evaluated for antimicrobial activities. The compound has shown promise against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent . The exact mechanisms remain to be fully elucidated but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study assessed the effectiveness of this compound against multiple human cancer cell lines (MCF-7, HepG2, A549). Results indicated a dose-dependent inhibition of cell proliferation with notable selectivity for cancerous over normal cells .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
